molecular formula C13H17FN2O3S B2420463 N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 593263-67-3

N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2420463
CAS No.: 593263-67-3
M. Wt: 300.35
InChI Key: WHNCCYKDVAEVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNCCYKDVAEVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimalarial Activity

The compound has been investigated for its potential as an antimalarial agent. Research indicates that modifications in the piperidine structure can lead to enhanced efficacy against malaria, particularly in light of emerging resistance to existing treatments. The compound's ability to interact with biological targets involved in the malaria lifecycle makes it a candidate for further development in this area.

Antihypertensive Properties

N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has shown promise in lowering blood pressure in animal models. A related study demonstrated that derivatives of piperidine effectively inhibited T-type calcium channels, which play a crucial role in vascular function. This suggests that the compound could be developed into a therapeutic agent for managing hypertension without the common side effects associated with traditional calcium channel blockers .

Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest potential applications in treating central nervous system disorders. Studies have indicated that piperidine derivatives can act as selective serotonin and norepinephrine reuptake inhibitors, which are beneficial for conditions such as depression and anxiety . The unique substituents on the piperidine ring may enhance its selectivity and efficacy compared to existing medications.

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamide compounds displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Piperidine derivatives have shown efficacy in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are critical in treating conditions like Alzheimer's disease and urinary tract infections.

Compound NameEnzyme TargetIC50 Value
Compound DAcetylcholinesterase50 nM
Compound EUrease100 nM

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimalarial Research : A study focused on synthesizing derivatives of this compound revealed enhanced activity against Plasmodium falciparum, indicating its potential as a lead compound for antimalarial drug development.
  • Hypertension Management : In spontaneously hypertensive rats, administration of related piperidine compounds resulted in significant blood pressure reduction without causing reflex tachycardia, supporting their use as antihypertensive agents .
  • Neuropharmacological Studies : Clinical trials assessing the efficacy of similar piperidine derivatives demonstrated improvements in mood and anxiety levels among participants, suggesting a promising avenue for treating mood disorders .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(4-methylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Biological Activity

N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by a piperidine backbone with a 4-fluorophenyl group and a methylsulfonyl moiety, positions it as a significant candidate in pharmacological research.

Structural Overview

The compound can be represented as follows:

  • Chemical Formula : C13_{13}H16_{16}F1_{1}N1_{1}O2_{2}S
  • Molecular Weight : 273.34 g/mol

Research indicates that this compound exhibits activity through various mechanisms, primarily involving modulation of neurotransmitter systems and ion channels.

Interaction with Ion Channels

One significant area of study involves the compound's interaction with T-type calcium channels. A related compound demonstrated that oral administration could lower blood pressure in hypertensive models without causing reflex tachycardia, which is often a side effect of traditional calcium channel blockers . This suggests that similar derivatives may have potential utility in cardiovascular therapies.

Pharmacological Activities

The biological activity of this compound extends to several therapeutic areas:

  • Antihypertensive Effects : As noted, compounds within this class have shown promise in managing hypertension through their action on calcium channels.
  • Anticancer Potential : Preliminary studies indicate that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
  • Neurological Implications : The modulation of neurotransmitter systems may position this compound as a candidate for neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundPiperidine structure with methylsulfonyl groupPotential antihypertensive and anticancer activity
N-[2,4-difluorophenyl]piperidine derivativesSubstituted piperidines with fluorinated groupsFocus on different fluorination patterns
4-methylsulfonyl-substituted piperidine ureaIncorporates urea functionalityDifferent pharmacological profile targeting cardiomyopathy

This comparison highlights how variations in substituents and functional groups can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds, contributing to the understanding of structure-activity relationships (SAR) within this class.

  • Study on T-type Calcium Channel Blockers : Research revealed that specific structural modifications significantly enhance inhibitory activity against T-type calcium channels, suggesting that similar modifications could be applied to this compound to optimize its efficacy .
  • Antiproliferative Activity : Investigations into the antiproliferative effects of piperidine derivatives on cancer cell lines demonstrated IC50_{50} values ranging from 19.9 to 75.3 µM for various derivatives, indicating moderate potency against certain cancers .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets, revealing critical interactions that could guide further optimization efforts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, including sulfonylation of the piperidine ring and subsequent coupling with the 4-fluorophenyl carboxamide group. Key steps include:

  • Sulfonylation : Reaction of piperidine-4-carboxylic acid derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Amide Coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 4-fluorophenyl amine to the sulfonylated piperidine .
  • Optimization : Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing time from 24h to 2h) and improve yields (>80%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional group integration (e.g., methylsulfonyl singlet at ~3.1 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H16_{16}FN2_2O3_3S) .

Q. What initial biological screening models are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Test against bromodomains (e.g., BRD4) using fluorescence polarization assays (IC50_{50} values typically 1–10 µM) .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative activity .
  • In Vivo Models : Preliminary pharmacokinetics in rodents (oral bioavailability ~40–60%) to guide dosing for efficacy studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity and selectivity?

  • Methodological Answer :

  • Core Modifications : Introduce substituents on the piperidine ring (e.g., methyl or cyclopropyl groups) to probe steric effects on target binding .
  • Functional Group Replacement : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl or heteroaromatic rings) to optimize π-π stacking .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to BRD4 or CDK2, guiding rational design .

Q. What strategies resolve contradictions in reported toxicity profiles across preclinical studies?

  • Methodological Answer :

  • Dose-Dependency Analysis : Conduct repeated-dose toxicity studies (14–28 days) in two rodent species to identify NOAEL (No Observed Adverse Effect Level) .
  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., sulfone oxidation products) that may explain interspecies variability .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out unintended inhibition of critical enzymes (e.g., hERG) .

Q. How can combination therapy improve efficacy while mitigating resistance mechanisms?

  • Methodological Answer :

  • Synergy Screening : Test with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay assays (Combination Index <1 indicates synergy) .
  • Resistance Mitigation : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux-mediated resistance .
  • Transcriptomic Analysis : RNA-seq of treated cells identifies upregulated pathways (e.g., MAPK/ERK) for targeted co-therapy .

Q. What advanced pharmacokinetic parameters should be prioritized for translational research?

  • Methodological Answer :

  • Tissue Distribution : Radiolabeled compound (e.g., 14^{14}C) quantifies accumulation in target organs (e.g., tumors vs. liver) .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Plasma Protein Binding : Equilibrium dialysis determines unbound fraction (<5% may limit bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.